4-Hydroxy-4-methylpyrrolidin-2-one
Overview
Description
4-Hydroxy-4-methylpyrrolidin-2-one, also known as 4-hydroxy-4-methyl-2-pyrrolidinone, is a chemical compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol. It is a cyclic amide (lactam) with a hydroxyl group and a methyl group attached to the same carbon atom in the pyrrolidinone ring. This compound is known for its versatility and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-4-methylpyrrolidin-2-one can be synthesized through several methods, including the cyclization of amino acids or their derivatives. One common synthetic route involves the cyclization of 4-hydroxy-4-methyl-2-pyrrolidone with appropriate reagents under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the cyclization of precursors under optimized conditions to ensure high yield and purity. The production process may involve the use of catalysts and specific reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4-methylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can produce a variety of substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-4-methylpyrrolidin-2-one is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The compound is also used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
4-Hydroxy-4-methylpyrrolidin-2-one is similar to other pyrrolidinone derivatives, such as 2-pyrrolidone and 3-pyrrolidinone. its unique structural features, including the presence of a hydroxyl group and a methyl group on the same carbon atom, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.
Comparison with Similar Compounds
2-Pyrrolidone
3-Pyrrolidinone
4-Methyl-2-pyrrolidone
Properties
IUPAC Name |
4-hydroxy-4-methylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(8)2-4(7)6-3-5/h8H,2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBAOKIBAADRKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379327 | |
Record name | 4-hydroxy-4-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53598-98-4 | |
Record name | 4-hydroxy-4-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-4-methylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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